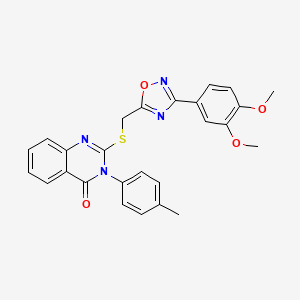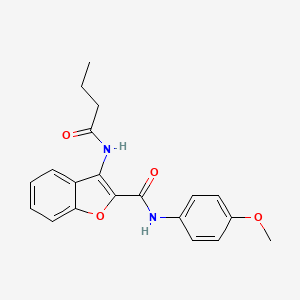![molecular formula C24H22FN5O3S B2539828 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-51-0](/img/structure/B2539828.png)
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
GIRK Channel Activation
The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and synaptic transmission. By enhancing GIRK channel activity, this compound could potentially modulate neuronal signaling, impacting conditions such as epilepsy, pain, and addiction.
Cardiovascular Applications
GIRK channels are also present in cardiac tissue. Investigating the compound’s effects on cardiac electrophysiology, arrhythmias, and contractility could lead to novel treatments for cardiovascular diseases. Its selectivity for GIRK1/2 channels makes it an intriguing candidate for further study.
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell. This inward flow of potassium ions makes the cell less likely to fire an action potential, thus inhibiting neuronal activity.
Mode of Action
This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability and thus its likelihood of firing an action potential.
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal signaling pathways . By decreasing neuronal excitability, it can modulate the transmission of signals within the nervous system. This can have various downstream effects, depending on the specific type of neuron and the nature of the signals it transmits .
Result of Action
The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in neurons involved in pain signaling, this could potentially lead to a decrease in the perception of pain .
Eigenschaften
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O3S/c1-15-22-20(24(31)27-13-18-4-2-3-10-26-18)12-21(16-5-7-17(25)8-6-16)28-23(22)30(29-15)19-9-11-34(32,33)14-19/h2-8,10,12,19H,9,11,13-14H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRUWVGGPSEWGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2539746.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2539748.png)

![9-[(2S)-2-hydroxy-3-methoxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B2539753.png)
![1-(3-Methoxyphenyl)-4-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B2539754.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2539756.png)
![N-butyl-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2539757.png)

![4-((benzo[d][1,3]dioxole-5-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2539760.png)

![1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2539765.png)


